1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester is a heterocyclic organic compound It is known for its unique structure, which includes a naphthyridine ring system with two carboxylic acid groups and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester typically involves the following steps:
Formation of the Naphthyridine Ring: The initial step involves the formation of the naphthyridine ring system. This can be achieved through various cyclization reactions, often starting from pyridine derivatives.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) 2-methyl ester
- 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) 2-ethyl ester
Uniqueness
1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester is unique due to its specific ester group and the position of functional groups on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H17N2O4- |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-10-9(8-16)4-5-11(15-10)12(17)18/h4-5H,6-8H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
KZYADRMOXPGAPM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.